5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide SKF 38393 is a partial agonist of the dopamine D1-like receptors D1 and D5 (Kis = 1 and ~0.5 nM, respectively). It less potently binds D2, D3, and D4 receptors (Kis = ~150, 5,000, and 1,000 nM, respectively).
Prototypical D1-like dopamine receptor selective partial agonist (Ki values are 1, ~ 0.5, ~ 150, ~ 5000 and ~ 1000 nM for D1, D5, D2, D3 and D4 receptors respectively).
Brand Name: Vulcanchem
CAS No.: 20012-10-6
VCID: VC0004277
InChI: InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
SMILES: C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br
Molecular Formula: C16H18BrNO2
Molecular Weight: 336.22 g/mol

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

CAS No.: 20012-10-6

Cat. No.: VC0004277

Molecular Formula: C16H18BrNO2

Molecular Weight: 336.22 g/mol

* For research use only. Not for human or veterinary use.

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide - 20012-10-6

Specification

Description SKF 38393 is a partial agonist of the dopamine D1-like receptors D1 and D5 (Kis = 1 and ~0.5 nM, respectively). It less potently binds D2, D3, and D4 receptors (Kis = ~150, 5,000, and 1,000 nM, respectively).
Prototypical D1-like dopamine receptor selective partial agonist (Ki values are 1, ~ 0.5, ~ 150, ~ 5000 and ~ 1000 nM for D1, D5, D2, D3 and D4 receptors respectively).
CAS No. 20012-10-6
Molecular Formula C16H18BrNO2
Molecular Weight 336.22 g/mol
IUPAC Name 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Standard InChI InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
Standard InChI Key INNWVRBZMBCEJI-UHFFFAOYSA-N
SMILES C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br
Canonical SMILES C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br
Appearance Assay:≥98%A crystalline solid

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